4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a synthetic compound often utilized in scientific research as a pharmacological tool. It is commonly known by its code name, SR 141716A. This compound falls under the classification of diarylpyrazole and is recognized for its high affinity and selectivity as an antagonist for the cannabinoid receptor type 1 (CB1). [] Due to its specific interaction with CB1 receptors, SR 141716A plays a crucial role in investigating the endocannabinoid system and its impact on various physiological processes. []
The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride generally involves multiple steps, often beginning with commercially available starting materials. While specific synthetic routes might vary, one common approach involves the formation of a substituted piperidine ring, followed by coupling with a suitable aryl halide containing the trifluoromethyl group. Subsequent deprotection and salt formation steps ultimately yield the desired compound. [, ]
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride features a central piperidine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and a hydroxyl group. This structure allows for effective interaction with the CB1 receptor. [] Computational studies employing molecular modeling techniques provide further insights into the spatial arrangement of the molecule and its binding interactions within the receptor binding pocket. []
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride acts as a selective antagonist of the CB1 receptor. [] It binds to the receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). [] This blockade disrupts downstream signaling pathways associated with CB1 receptor activation, leading to the observed pharmacological effects. []
Investigating CB1 Receptor Function: SR 141716A is a valuable tool for discerning the roles of CB1 receptors in various physiological processes, including pain perception, [, ] appetite regulation, [] memory, [] and drug addiction. [] By selectively blocking CB1 receptors, researchers can assess their contribution to these and other physiological functions.
Developing Novel Therapeutics: The effectiveness of SR 141716A in preclinical models has spurred interest in developing novel therapeutics targeting CB1 receptors for various conditions. Its use in research has contributed to the development of potential treatments for obesity, [] substance abuse disorders, [] and pain management. [, ]
Exploring Cannabinoid Pharmacology: SR 141716A has been instrumental in characterizing the pharmacological profiles of other cannabinoid ligands. By comparing and contrasting the effects of different compounds in the presence or absence of SR 141716A, researchers can determine their selectivity for CB1 receptors and assess their potential as therapeutic agents. [, ]
Understanding Drug Tolerance and Dependence: Studies utilizing SR 141716A have provided valuable insights into the mechanisms underlying tolerance and dependence associated with chronic cannabinoid use. [] By examining the effects of SR 141716A administration in animal models of cannabinoid dependence, researchers can gain a deeper understanding of the adaptive changes that occur within the endocannabinoid system following prolonged exposure to cannabinoid agonists.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6